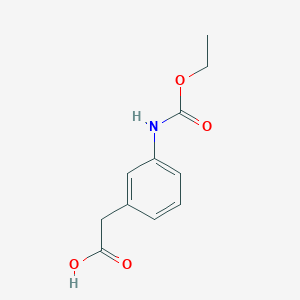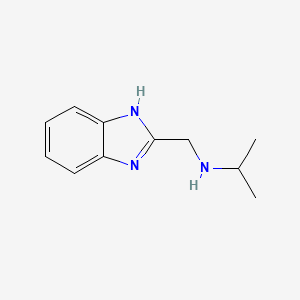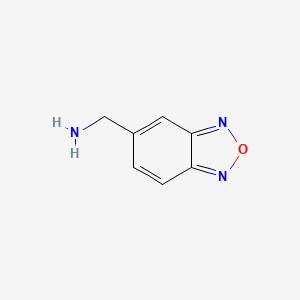
N2-环戊基-2,3-吡啶二胺
描述
N2-Cyclopentyl-2,3-pyridinediamine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N2-Cyclopentyl-2,3-pyridinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2-Cyclopentyl-2,3-pyridinediamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光学性质和应用
- N2-环戊基-2,3-吡啶二胺在DMSO中表现出显著的光学限制和自衍射性能,使其成为光学器件应用的候选物。这些性质取决于pH值,显示出非线性折射率、吸收系数和光学限制阈值(Badran, Imran, & Hassan, 2016)的变化。
合成和化学性质
- 它参与了2,3-二取代吡咯烷的合成,表明在有机合成中具有实用性。这一过程由SmI2促进,从特定的烯胺生成α-氨基自由基(Aurrecoechea, Fernandez, Gorgojo, & Saornil, 1999)。
- 一种新颖的四组分一锅法使得吡啶啶和四氢喹啉的合成成为可能,展示了其在创建复杂有机结构方面的多功能性(Yehia, Polborn, & Müller, 2002)。
- 它还在从2,3-吡啶二胺形成单酰胺中起着重要作用,这对结构化学和药物合成具有重要意义(Dubey, Kumar, Kulkarni, Sunder, Smith, & Kennard, 2004)。
在生物系统中的应用
- 该化合物与生物系统中的铅的相互作用引人注目,特别是在合成特定铅化合物方面,这些化合物可以模拟蛋白质中的Pb-半胱氨酸相互作用(Andersen, Ditargiani, Hancock, Stern, Goldberg, & Godwin, 2006)。
- 其衍生物已在超分子化学中的二酰胺基大环中进行了研究,揭示了不同的亲和力和结合能力,这对设计新的分子组装体可能很重要(Chen, Han, Zhenhua, Huang, Li, & Jiang, 2015)。
光子和催化应用
- N2-环戊基-2,3-吡啶二胺表现出显著的三阶非线性光学性质,表明在高灵敏度光子器件中具有潜力(Badran, Abul-Hail, Shaker, Musa, & Hassan, 2016)。
- 它已被用于合成3-吡咯烯的催化剂,这是合成天然产物和药物中的关键中间体(Morita & Krause, 2004)。
作用机制
Mode of Action
It is known that the compound contains two amine groups and a pyridine ring, which could potentially interact with various biological targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of N2-Cyclopentyl-2,3-pyridinediamine are currently unknown. More research is needed to understand how factors such as pH, temperature, and presence of other molecules might affect its activity .
生化分析
Biochemical Properties
N2-Cyclopentyl-2,3-pyridinediamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances . The nature of these interactions often involves the binding of N2-Cyclopentyl-2,3-pyridinediamine to the active sites of these enzymes, thereby influencing their activity and the overall biochemical pathways they regulate.
Cellular Effects
N2-Cyclopentyl-2,3-pyridinediamine has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, N2-Cyclopentyl-2,3-pyridinediamine can impact cell signaling by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of N2-Cyclopentyl-2,3-pyridinediamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N2-Cyclopentyl-2,3-pyridinediamine binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their function . This binding can also result in the modulation of gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Cyclopentyl-2,3-pyridinediamine have been shown to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have indicated that N2-Cyclopentyl-2,3-pyridinediamine remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N2-Cyclopentyl-2,3-pyridinediamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have shown that excessive doses of N2-Cyclopentyl-2,3-pyridinediamine can result in cellular damage and other adverse effects.
Metabolic Pathways
N2-Cyclopentyl-2,3-pyridinediamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux and the levels of key metabolites by modulating the activity of enzymes involved in these pathways . For example, its interaction with cytochrome P450 can influence the oxidation of organic molecules, thereby altering the metabolic profile of cells.
Transport and Distribution
The transport and distribution of N2-Cyclopentyl-2,3-pyridinediamine within cells and tissues involve specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The distribution of N2-Cyclopentyl-2,3-pyridinediamine can impact its overall efficacy and the biological responses it elicits.
Subcellular Localization
N2-Cyclopentyl-2,3-pyridinediamine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
属性
IUPAC Name |
2-N-cyclopentylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANXETCZVGXRBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)

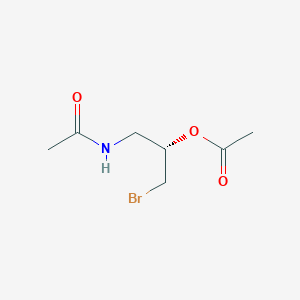
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)
![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)
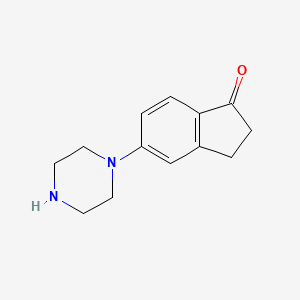
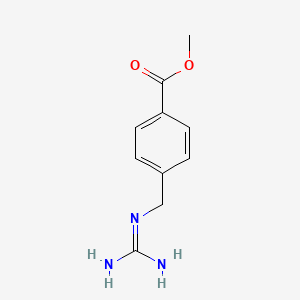
![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)
![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)
